1-Ethyl-3-methylimidazolium tosylate

Description

Evolution and Significance of Ionic Liquids in Contemporary Chemistry

The history of ionic liquids dates back to 1914 with the synthesis of ethylammonium (B1618946) nitrate, which has a melting point of 12°C. wiley-vch.deproquest.com However, it is only in the last few decades that interest in these compounds has surged, leading to extensive research into their properties and applications. wiley-vch.detandfonline.com This increased attention is largely due to their "designer" nature; the physicochemical properties of an ionic liquid can be finely tuned by modifying the structure of its constituent cation and anion. wiley-vch.deresearchgate.net

The significance of ionic liquids in modern chemistry is multifaceted. They are often touted as "green solvents" due to their negligible vapor pressure, which reduces air pollution compared to volatile organic solvents. proquest.comtandfonline.com Their unique characteristics, including high thermal and electrochemical stability, non-flammability, and the ability to dissolve a wide range of substances, make them suitable for a variety of applications. proquest.comresearchgate.net These applications span catalysis, electrochemistry, separations, and materials synthesis. nih.gov The first commercial application of ionic liquids was BASF's BASIL (Biphasic Acid Scavenging utilising Ionic Liquids) process, which highlighted their potential to solve industrial challenges. nih.gov

Defining Characteristics of Imidazolium-Based Ionic Liquids in Research Contexts

Among the various classes of ionic liquids, those based on the imidazolium (B1220033) cation are one of the most extensively studied groups. proquest.com These compounds are characterized by a number of favorable properties that make them particularly attractive for research and development.

Key characteristics of imidazolium-based ionic liquids include:

High Thermal Stability: They can withstand high temperatures without decomposing, making them suitable for reactions that require heating. proquest.commdpi.com

Low Vapor Pressure: This property makes them environmentally friendly alternatives to conventional volatile organic solvents. proquest.com

Wide Electrochemical Window: This allows for a broad range of electrochemical applications, as they remain stable over a wide potential range. proquest.com

Tunable Properties: The physical and chemical properties, such as viscosity, polarity, and solubility, can be altered by changing the alkyl substituents on the imidazolium ring and by pairing it with different anions. researchgate.net

Good Solvating Ability: They can dissolve a diverse array of organic, inorganic, and polymeric materials. mdpi.com

These characteristics have led to their use in various research areas, including as solvents for organic synthesis, electrolytes in batteries and supercapacitors, and as media for enzymatic reactions. nih.govchemimpex.com

Specific Academic Relevance of 1-Ethyl-3-methylimidazolium (B1214524) Tosylate (EMIM OTs)

1-Ethyl-3-methylimidazolium tosylate, often abbreviated as EMIM OTs, is an imidazolium-based ionic liquid that has garnered significant academic interest. chemimpex.com Its cation is 1-ethyl-3-methylimidazolium, and its anion is tosylate (p-toluenesulfonate). This specific combination of ions results in a compound with a unique set of properties that are advantageous for various applications.

EMIM OTs is recognized for its excellent thermal stability and its ability to dissolve a wide range of materials. chemimpex.com It is commonly used as a solvent and a catalyst in chemical reactions. chemimpex.com Its ionic nature facilitates efficient ion transport, making it a candidate for electrochemical applications such as in batteries and fuel cells. chemimpex.com Research has also explored its use in liquid-liquid extraction processes. chemimpex.com

Below are tables detailing some of the key properties of this compound.

| Identifier | Value |

|---|---|

| CAS Number | 328090-25-1 |

| Molecular Formula | C13H18N2O3S |

| Molecular Weight | 282.36 g/mol |

| Synonyms | 1-Ethyl-3-methylimidazolium p-toluenesulfonate, EMIM OTs chemimpex.comroco.global |

| Property | Value |

|---|---|

| Appearance | Light yellow liquid or off-white solid chemimpex.com |

| Melting Point | 25-35 °C |

| Density | 1.231 g/mL at 20 °C |

| Refractive Index | n20/D 1.548 |

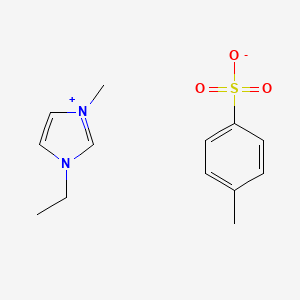

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H11N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-8-5-4-7(2)6-8/h2-5H,1H3,(H,8,9,10);4-6H,3H2,1-2H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMUPILCYSJMLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049270 | |

| Record name | 1-Ethyl-3-methylimidazolium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328090-25-1 | |

| Record name | 1-Ethyl-3-methylimidazolium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Characterization Techniques

Synthetic Approaches to 1-Ethyl-3-methylimidazolium (B1214524) Tosylate and Analogues

The synthesis of imidazolium-based ionic liquids, including the tosylate variant, typically follows established yet adaptable chemical routes. These methods are designed to build the desired cationic imidazolium (B1220033) core and then pair it with the specific tosylate anion.

A common and versatile method for synthesizing imidazolium ionic liquids is a two-step process involving quaternization followed by anion exchange. bris.ac.ukresearchgate.net

Quaternization: This initial step involves the N-alkylation of an imidazole (B134444) precursor. For 1-Ethyl-3-methylimidazolium tosylate, the synthesis starts with 1-methylimidazole (B24206). This compound is reacted with an ethylating agent, typically a haloalkane such as ethyl bromide or ethyl iodide, to form the 1-ethyl-3-methylimidazolium halide salt (e.g., [EMIM]Br or [EMIM]I). rsc.orgnih.gov This is a type of SN2 reaction where the nitrogen atom of the imidazole ring acts as a nucleophile.

Anion Exchange (Metathesis): Once the 1-ethyl-3-methylimidazolium cation is formed with a halide anion, the next step is to replace the halide with the desired tosylate anion. This is achieved through a metathesis reaction. researchgate.netrsc.org This can be accomplished by reacting the imidazolium halide salt with a tosylate salt, such as silver tosylate or sodium tosylate. The reaction with silver tosylate results in the precipitation of the insoluble silver halide (e.g., AgBr), which can be easily removed by filtration, leaving the desired ionic liquid in solution. researchgate.net Alternatively, anion exchange resins can be employed as an efficient and clean method to swap the anions. rsc.orgresearchgate.net

Beyond the traditional two-step approach, direct synthesis routes have been explored to produce tosylate-based ionic liquids more efficiently. One such pathway involves the direct quaternization of the imidazole base with an alkyl tosylate.

For this compound, this would involve the direct reaction of 1-methylimidazole with ethyl tosylate (ethyl p-toluenesulfonate). This single-step method is highly atom-efficient as it directly yields the target ionic liquid without the need for an intermediate halide salt and subsequent anion exchange, thus avoiding the potential for halide impurities in the final product. mdpi.com This approach is analogous to the one-step synthesis of other ionic liquids where alkyl sulfates are used to directly alkylate N-methylimidazole. alfa-chemical.com

Achieving high purity and yield is critical in the synthesis of ionic liquids. The optimization of several reaction parameters is necessary to minimize impurities and maximize product formation. researchgate.net

Key parameters for optimization include:

Temperature: Reaction temperature significantly influences the rate of quaternization. While higher temperatures can speed up the reaction, they can also lead to side reactions and degradation, affecting the purity of the product. Finding the optimal temperature is crucial. For similar syntheses, temperatures around 50°C have been found to be effective. alfa-chemical.com

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting materials. Progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or NMR spectroscopy. alfa-chemical.com

Stoichiometry: The molar ratio of the reactants (e.g., 1-methylimidazole to the ethylating agent) is a critical factor. A slight excess of the alkylating agent may be used to drive the reaction to completion, but a large excess can complicate purification.

Solvent: While some syntheses can be performed neat (solvent-free), the use of a solvent can help control the reaction temperature and facilitate stirring. alfa-chemical.com However, solvent-free methods are often preferred from a green chemistry perspective.

Purification: After the reaction, the crude product must be purified. This typically involves washing with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether to remove unreacted starting materials and organic impurities. alfa-chemical.com The final product is then dried under vacuum to remove any residual solvents and water.

Transitioning the synthesis from a small laboratory scale to a larger, scalable academic production requires addressing several challenges. rsc.org Key considerations include reaction kinetics, heat management, and purification efficiency. The high viscosity of some ionic liquids can also present mixing challenges in larger reactors. researchgate.net

Advanced Spectroscopic Characterization of this compound

Confirming the identity and purity of the synthesized this compound is accomplished using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being one of the most powerful tools.

NMR spectroscopy provides detailed information about the molecular structure of the ionic liquid by probing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. nih.gov The resulting spectra for this compound show distinct signals corresponding to the cation and the anion.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all unique hydrogen atoms in the molecule. The signals for the 1-ethyl-3-methylimidazolium cation are particularly characteristic. rsc.orgsapub.org The most downfield signal is typically the proton at the C2 position of the imidazolium ring (N-CH-N), as it is the most acidic. The protons on the ethyl and methyl groups attached to the nitrogen atoms also show distinct chemical shifts and splitting patterns (multiplicity) due to coupling with adjacent protons. The tosylate anion displays signals in the aromatic region for the benzene (B151609) ring protons and a singlet for its methyl group protons. sapub.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. For the 1-ethyl-3-methylimidazolium cation, characteristic peaks are observed for the three carbons of the imidazolium ring and the carbons of the ethyl and methyl substituents. rsc.orgsapub.org The tosylate anion shows four distinct signals for its seven carbon atoms due to the symmetry of the p-substituted benzene ring. nih.gov

The following tables summarize the expected chemical shifts for this compound based on data from analogous structures.

Table 1: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Imidazolium H-2 (NCHN) | ~9.5-10.0 | Singlet (s) | 1H |

| Imidazolium H-4/H-5 | ~7.3-7.5 | Multiplet (m) | 2H |

| Tosylate Ar-H | ~7.1, ~7.5 | Doublet (d) | 4H |

| N-CH₂CH₃ | ~4.0-4.4 | Quartet (q) | 2H |

| N-CH₃ | ~3.7-4.1 | Singlet (s) | 3H |

| Tosylate Ar-CH₃ | ~2.3 | Singlet (s) | 3H |

| N-CH₂CH₃ | ~1.2-1.6 | Triplet (t) | 3H |

Table 2: ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Tosylate C-SO₃ | ~145 |

| Imidazolium C-2 (NCN) | ~135 |

| Tosylate C-CH₃ | ~140 |

| Tosylate Ar-CH | ~128, ~125 |

| Imidazolium C-4/C-5 | ~123, ~121 |

| N-CH₂CH₃ | ~44 |

| N-CH₃ | ~36 |

| Tosylate Ar-CH₃ | ~21 |

| N-CH₂CH₃ | ~15 |

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | [EMIM][TsO] |

| 1-methylimidazole | - |

| Ethyl bromide | - |

| Ethyl iodide | - |

| 1-Ethyl-3-methylimidazolium bromide | [EMIM]Br |

| 1-Ethyl-3-methylimidazolium iodide | [EMIM]I |

| Silver tosylate | - |

| Sodium tosylate | - |

| Silver bromide | AgBr |

| Ethyl tosylate | - |

| Ethyl acetate | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of both the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the tosylate (TsO⁻) anion. The imidazolium ring protons are the most deshielded, appearing furthest downfield due to the aromatic nature and positive charge of the ring. The proton at the C2 position (between the two nitrogen atoms) is typically the most downfield, often appearing as a singlet. The protons at the C4 and C5 positions of the ring appear as distinct signals, often as doublets or triplets depending on the solvent and coupling.

The protons of the ethyl and methyl groups attached to the imidazolium ring, as well as the methyl group of the tosylate anion, appear further upfield. The aromatic protons of the tosylate anion are observed in the aromatic region of the spectrum, typically as two distinct doublets, characteristic of a para-substituted benzene ring. While the exact chemical shifts can vary slightly depending on the solvent used, representative data compiled from analyses of the constituent ions provide a clear picture of the expected spectrum. rsc.orgresearchgate.netchemicalbook.com

Table 1: Typical ¹H NMR Chemical Shifts for this compound Note: Data is compiled from typical values for the [EMIM]⁺ cation and the tosylate anion. Shifts are relative to TMS and may vary based on the solvent.

| Assignment | Structure Moiety | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | Imidazolium Ring | ~9.0 - 10.0 | Singlet |

| H-4, H-5 | Imidazolium Ring | ~7.6 - 7.8 | Multiplet/Doublet |

| -CH₂- (Ethyl) | Cation | ~4.2 - 4.4 | Quartet |

| -CH₃ (N-Methyl) | Cation | ~3.8 - 4.1 | Singlet |

| Ar-H (ortho to SO₃) | Anion | ~7.5 - 7.8 | Doublet |

| Ar-H (ortho to CH₃) | Anion | ~7.1 - 7.3 | Doublet |

| Ar-CH₃ | Anion | ~2.3 - 2.4 | Singlet |

| -CH₃ (Ethyl) | Cation | ~1.4 - 1.6 | Triplet |

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum, the carbon atoms of the [EMIM]⁺ cation and the tosylate anion give rise to a series of well-defined resonances. The C2 carbon of the imidazolium ring is characteristically found at the lowest field among the cation signals due to its position between two electronegative nitrogen atoms. rsc.org The other ring carbons, C4 and C5, appear at higher fields. The carbons of the ethyl and methyl substituents on the cation are observed in the aliphatic region of the spectrum. For the tosylate anion, four distinct signals are expected for the aromatic carbons, along with a signal for the methyl carbon. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Note: Data is compiled from typical values for the [EMIM]⁺ cation and the tosylate anion. Shifts are relative to TMS and may vary based on the solvent.

| Assignment | Structure Moiety | Chemical Shift (δ, ppm) |

| C-ipso (Ar-SO₃) | Anion | ~145 |

| C-2 | Imidazolium Ring | ~136 - 137 |

| C-para (Ar-CH₃) | Anion | ~140 |

| C-ortho (Ar) | Anion | ~128 - 129 |

| C-meta (Ar) | Anion | ~125 - 126 |

| C-4, C-5 | Imidazolium Ring | ~122 - 124 |

| -CH₂- (Ethyl) | Cation | ~44 - 45 |

| N-CH₃ | Cation | ~35 - 36 |

| Ar-CH₃ | Anion | ~21 |

| -CH₃ (Ethyl) | Cation | ~15 |

¹⁹F NMR Spectroscopic Analysis of Related Anions

While this compound itself is not fluorine-containing, ¹⁹F NMR spectroscopy is a critical tool for characterizing ionic liquids with fluorinated anions, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻). This technique is highly sensitive to the fluorine nucleus and provides valuable information about the chemical environment, purity, and decomposition of such ionic liquids. For instance, in an ionic liquid like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, ¹⁹F NMR would show a sharp singlet for the -CF₃ groups of the [TFSI]⁻ anion. The simplicity and high sensitivity of ¹⁹F NMR make it an excellent method for the quality control and routine analysis of fluorine-containing pharmaceuticals and materials, including many common ionic liquids. elsevierpure.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the molecular structure, intermolecular interactions, and conformational landscape of this compound. elsevierpure.comnih.gov These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that modulate the molecular polarizability. ksu.edu.salibretexts.org

The IR and Raman spectra of [EMIM][TsO] are rich with features corresponding to the vibrational modes of the imidazolium cation and the tosylate anion.

For the [EMIM]⁺ cation:

C-H Stretching: The aromatic C-H stretching vibrations of the imidazolium ring are typically observed in the 3100–3200 cm⁻¹ region. The aliphatic C-H stretching modes of the ethyl and methyl groups appear between 2800 and 3000 cm⁻¹. researchgate.net

Ring Vibrations: The in-plane stretching and bending vibrations of the imidazolium ring skeleton (C=C, C-N stretching) produce a series of characteristic bands in the fingerprint region, roughly from 1100 to 1600 cm⁻¹. researchgate.net

For the Tosylate (TsO⁻) anion:

SO₃ Group Vibrations: The sulfonate group gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent, typically located around 1200-1250 cm⁻¹ and 1030-1050 cm⁻¹, respectively.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are found near 1600 cm⁻¹ and in the 1400-1500 cm⁻¹ range. The C-H out-of-plane bending vibrations provide information about the para-substitution pattern. ijsrem.com

Analysis of subtle shifts in these vibrational frequencies can provide information on the strength of cation-anion interactions and the formation of hydrogen bonds, particularly involving the acidic protons of the imidazolium ring and the oxygen atoms of the sulfonate group.

UV-Vis Spectroscopy for Electronic Structure and Excited States

UV-Vis spectroscopy is employed to study the electronic transitions within the ions of this compound. The primary chromophore in this ionic liquid is the imidazolium cation, as the tosylate anion does not exhibit significant absorption in the near-UV or visible range. Imidazolium-based ionic liquids typically display a strong absorption band around 210-220 nm. rsc.orgias.ac.in This absorption is attributed to a π → π* electronic transition within the delocalized π-system of the imidazolium ring. rsc.org The position and intensity of this absorption band can be influenced by the nature of the anion and the solvent environment, although the cation is the main contributor to the electronic spectrum in this region. ias.ac.in The lack of absorption in the visible region accounts for the typical colorless or pale yellow appearance of this ionic liquid. chemimpex.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula and purity of a synthesized compound. For this compound, with the molecular formula C₁₃H₁₈N₂O₃S and a molecular weight of 282.36 g/mol , the theoretical elemental composition can be calculated. Experimental results from elemental analysis are compared against these theoretical values to verify the identity and purity of the sample.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 55.30% |

| Hydrogen | H | 1.01 | 18 | 18.18 | 6.44% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.93% |

| Oxygen | O | 16.00 | 3 | 48.00 | 17.00% |

| Sulfur | S | 32.07 | 1 | 32.07 | 11.36% |

Thermal Analysis and Stability Studies of this compound

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability, melting point, and decomposition behavior of ionic liquids.

This compound is known for its excellent thermal stability. chemimpex.com TGA is used to determine the decomposition temperature (Td), which is the temperature at which the compound begins to lose mass due to chemical breakdown. For many imidazolium-based ionic liquids, thermal stability is largely dictated by the coordinating ability of the anion. bris.ac.uk The tosylate anion is a weakly coordinating anion derived from a strong acid (p-toluenesulfonic acid), which generally contributes to high thermal stability. Studies on related [EMIM]-based ionic liquids show decomposition temperatures often well above 300°C, and [EMIM][TsO] is expected to exhibit similar or superior stability. researchgate.netmdpi.com

DSC analysis provides information on phase transitions. For this compound, a melting point in the range of 25-54°C has been reported, indicating it can exist as a solid or liquid near room temperature. chemimpex.comiolitec.de This property, combined with its high thermal stability, makes it a subject of interest for applications that may involve moderate temperature variations.

Differential Scanning Calorimetry (DSC) Investigations

Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. For this compound ([C₂mim][Tos]), DSC analysis reveals key information about its phase behavior, particularly its melting characteristics.

The melting point of this compound has been reported with some variability, with values cited at 49.78 °C and 54 °C. This variation may be attributed to factors such as the purity of the sample and the experimental conditions of the DSC analysis.

Table 1: DSC Data for this compound

| Thermal Transition | Observation | Reference |

|---|---|---|

| Melting | Endothermic peak observed during heating. | dntb.gov.ua |

| Crystallization | No exothermic peak observed during cooling. | dntb.gov.ua |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature. While specific TGA data for this compound is not extensively detailed in publicly available literature, the thermal stability of related imidazolium-based ionic liquids provides a strong indication of its expected behavior. The thermal stability of ionic liquids is significantly influenced by the nature of both the cation and the anion.

Isothermal TGA experiments are often considered a more accurate method for evaluating the long-term thermal stability of ionic liquids compared to dynamic (ramped temperature) TGA experiments. researchgate.net This is because slow degradation processes can occur at temperatures significantly lower than the onset decomposition temperature determined by dynamic TGA.

Table 2: Comparative Thermal Stability of a Related Tosylate-Containing Ionic Liquid

| Compound | Onset Decomposition Temperature (Tonset) | Reference |

|---|

Short-Term and Long-Term Thermal Exposure Studies

The assessment of an ionic liquid's performance and viability for industrial applications heavily relies on its stability under both short-term and long-term thermal exposure. While specific, detailed studies on this compound are limited, its application in a pilot plant setting provides significant insight into its long-term thermal robustness.

In an industrial extractive distillation process, this compound was utilized as an entrainer for a period of three months. mdpi.com The success of this extended operation highlighted the "high thermal stability" of the ionic liquid, which was described as "paramount to the recyclability of the system". mdpi.com This practical application serves as a strong indicator of its excellent long-term stability under operational heat stress, suggesting that it does not readily degrade or decompose under prolonged use at elevated temperatures typical for such processes.

For many ionic liquids, it has been noted that decomposition can occur at temperatures below those indicated by standard TGA techniques, especially when more sensitive spectroscopic methods are employed. However, the successful multi-month industrial application of this compound underscores its practical long-term thermal endurance. The ability to be recycled effectively within the process further attests to its chemical and thermal integrity over extended periods of use.

Theoretical and Computational Investigations of 1 Ethyl 3 Methylimidazolium Tosylate

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the molecular-level characteristics of ionic liquids like 1-Ethyl-3-methylimidazolium (B1214524) tosylate. These methods provide a detailed understanding of the electronic properties and vibrational behavior of the constituent ions and their interactions.

The electronic structure of an ionic liquid is fundamental to its chemical reactivity, stability, and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this electronic structure, representing the electron-donating and electron-accepting capabilities of a molecule, respectively.

In imidazolium-based ionic liquids, the LUMO is typically localized on the imidazolium (B1220033) ring, indicating that this is the primary site for accepting electrons. researchgate.net Conversely, the HOMO is generally associated with the anion, in this case, the tosylate ion. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical stability and reactivity of the compound. A larger energy gap implies higher stability and lower reactivity. growingscience.com

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Imidazolium-Based Ionic Liquids (Note: The following data is illustrative and based on typical values for similar ionic liquids, as specific data for 1-Ethyl-3-methylimidazolium tosylate is not available.)

| Molecular Orbital | Energy (eV) |

| HOMO (Highest Occupied Molecular Orbital) | -6.5 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This substantial energy gap is indicative of the high chemical stability characteristic of many ionic liquids.

The interaction between the 1-Ethyl-3-methylimidazolium cation and the tosylate anion leads to the formation of ion pairs with various possible conformations. DFT calculations are instrumental in identifying the most stable arrangements and quantifying the interaction energies. These studies have shown that strong C-H···O hydrogen bonds are often formed between the acidic protons of the imidazolium ring (particularly the C2-H) and the oxygen atoms of the anion. nih.gov

The relative orientation of the cation and anion, as well as the conformation of the ethyl group on the imidazolium ring, can significantly affect the stability of the ion pair. Theoretical studies on similar systems have identified multiple stable conformers with small energy differences, suggesting a dynamic equilibrium between different ion pair structures in the liquid state. chemrxiv.org The interaction energy between the cation and anion is a key factor in determining the physical properties of the ionic liquid, such as its melting point and viscosity.

Table 2: Illustrative Interaction Energies for Different Ion Pair Conformations of an Imidazolium-Based Ionic Liquid (Note: This data is representative and intended to illustrate the concept, as specific values for this compound are not available.)

| Conformer | Interaction Energy (kJ/mol) | Key Interactions |

| Conformer A | -350 | C2-H···O hydrogen bond |

| Conformer B | -345 | C4/C5-H···O hydrogen bond |

| Conformer C | -340 | π-π stacking interaction |

DFT calculations can predict the vibrational frequencies of molecules, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison helps in the assignment of vibrational modes and provides a validation of the computational model. For 1-Ethyl-3-methylimidazolium based ionic liquids, the vibrational spectra are characterized by modes associated with the imidazolium cation and the respective anion. elsevierpure.comnih.gov

The interaction between the cation and anion in the ion pair can lead to shifts in the vibrational frequencies compared to the free ions. These shifts provide valuable information about the strength and nature of the interionic interactions. For example, the stretching frequency of the C-H bonds on the imidazolium ring involved in hydrogen bonding with the anion is typically red-shifted (shifted to lower wavenumbers). nih.gov

Table 3: Comparison of Representative Calculated and Experimental Vibrational Frequencies for a 1-Ethyl-3-methylimidazolium Based Ionic Liquid (Note: The following data is illustrative of the methodology and based on typical values for similar ionic liquids, as a complete calculated spectrum for this compound is not available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3150 | 3145 | Imidazolium C-H stretch |

| 2 | 1570 | 1568 | Imidazolium ring stretch |

| 3 | 1170 | 1165 | Imidazolium C-H in-plane bend |

| 4 | 1035 | 1032 | Anion SO₃ symmetric stretch |

| 5 | 760 | 758 | Imidazolium ring deformation |

Molecular Dynamics (MD) Simulations for Dynamic and Structural Properties

Molecular dynamics simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide insights into the liquid structure, transport properties, and the influence of additives like water.

MD simulations have revealed that ionic liquids are not structurally homogeneous but exhibit a degree of nanoscopic organization. This is characterized by the formation of polar and nonpolar domains arising from the aggregation of the charged headgroups and the nonpolar alkyl chains of the cations, respectively. The nature of the anion also plays a crucial role in these interactions.

The simulations allow for the calculation of radial distribution functions (RDFs), which describe the probability of finding one particle at a certain distance from another. RDFs for 1-Ethyl-3-methylimidazolium based ionic liquids typically show distinct peaks corresponding to the nearest-neighbor distances between different ionic species, providing a detailed picture of the local liquid structure and the extent of ion pairing and aggregation.

The behavior of ionic liquids in the presence of co-solvents, particularly water, is of significant interest for many applications. MD simulations can effectively model the solvation process and the resulting structural changes in the mixture. Studies on similar 1-alkyl-3-methylimidazolium ionic liquids have shown that the presence of water can disrupt the ionic network through the formation of hydrogen bonds with the anions. nih.govarxiv.org

At low water concentrations, water molecules tend to be isolated and interact strongly with the anions. As the water content increases, water molecules can form clusters, leading to a more significant perturbation of the ionic liquid's structure. nih.gov The hydrophobicity of the anion is a key factor determining the miscibility with water and the nature of the resulting microstructure. nih.gov Radial distribution functions between the ionic liquid components and water molecules can quantify these structural arrangements and the extent of hydrogen bonding.

Ion Mobility and Conductivity Enhancements

Theoretical and computational studies are crucial for understanding the fundamental mechanisms governing ion transport in ionic liquids (ILs) like this compound ([EMIM][OTs]). The mobility of the [EMIM]⁺ cation and the [OTs]⁻ anion, and consequently the bulk ionic conductivity, are intrinsically linked to the liquid's structure, viscosity, and the nature of the interionic forces.

Molecular dynamics (MD) simulations have become a key tool for investigating these properties. For imidazolium-based ILs, simulations reveal that translational motion of ions occurs through a "hopping" mechanism, where an ion remains caged by its neighbors for a period before quickly jumping to an adjacent vacancy. The frequency and success of these hops dictate the diffusion coefficients and, by extension, the ionic conductivity via the Nernst-Einstein equation.

Achieving quantitative accuracy in these simulations is challenging. Standard non-polarizable force fields often underestimate dynamical properties like conductivity. Studies on similar ILs, such as 1-ethyl-3-methylimidazolium ethyl sulfate, have shown that polarizable force fields provide a more reliable calculation of dynamic quantities like ionic mobility and conductivity. These advanced models account for many-body interactions and the electronic response of ions to their local environment, which tends to reduce the electrostatic cohesive energy and better represents the fluid dynamics of the system.

Computational Exploration of Interaction Mechanisms

The physicochemical properties of this compound are heavily influenced by a complex network of hydrogen bonds (H-bonds) between the [EMIM]⁺ cation and the [OTs]⁻ anion. Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations have been instrumental in elucidating the nature and strength of these interactions.

The primary hydrogen bond donor on the [EMIM]⁺ cation is the hydrogen atom attached to the C2 carbon of the imidazolium ring (C2-H). This proton is the most acidic, and it forms the strongest H-bond with an acceptor site on the anion. The hydrogen atoms on the C4 and C5 carbons also participate in hydrogen bonding, though these interactions are generally weaker than those involving C2-H. acs.org The primary H-bond acceptors on the tosylate anion are the oxygen atoms of the sulfonate (-SO₃) group.

Computational studies on analogous imidazolium-based ILs with sulfonate-containing anions (like methanesulfonate (B1217627) or trifluoromethanesulfonate) provide a strong basis for understanding the interactions in [EMIM][OTs]. mdpi.com DFT calculations predict that the lowest energy configuration of an ion pair involves the anion situated where its oxygen atoms can interact favorably with the C2-H proton. mdpi.com These C-H···O interactions are characterized as moderate to weak hydrogen bonds, with typical calculated bond distances in the range of 2.0 Å to 2.3 Å. mdpi.com

Beyond simple ion pairs, MD simulations reveal a rich network of interactions, including bifurcated and chelating bonds. acs.org A bifurcated H-bond occurs when a single C-H donor interacts with two different acceptor atoms simultaneously, while a chelating bond involves two C-H donors from the same cation interacting with a single acceptor atom on the anion. acs.org The prevalence and geometry of these bonds, as detailed in the table below, define the liquid's local structure.

| Donor Site (on EMIM⁺) | Acceptor Site (on OTs⁻) | Interaction Type | Typical Computed Characteristics |

|---|---|---|---|

| C2-H | Sulfonate Oxygen | Strongest C-H···O Hydrogen Bond | Shortest cation-anion H-O distance (~2.1 Å) mdpi.com |

| C4-H / C5-H | Sulfonate Oxygen | Weaker C-H···O Hydrogen Bond | Contributes significantly to the overall H-bond network acs.org |

| Ethyl/Methyl C-H | Sulfonate Oxygen | Very Weak C-H···O Hydrogen Bond | Contributes to the overall cohesive energy and liquid structure |

| Single C-H | Two Sulfonate Oxygens | Bifurcated Hydrogen Bond | Less common but significant for structural organization acs.org |

| Two C-H (e.g., C2-H and C4-H) | Single Sulfonate Oxygen | Chelating Hydrogen Bond | Contributes to specific ion-pair conformations acs.org |

The unique solvation environment provided by [EMIM][OTs] arises from a combination of electrostatic forces, hydrogen bonding, and dispersive interactions, enabling it to interact with a wide range of solutes and substrates in distinct ways. Computational modeling is essential for dissecting these complex interaction mechanisms at the molecular level.

When [EMIM][OTs] is mixed with polar protic solutes like water, competitive hydrogen bonding occurs. AIMD simulations on similar [EMIM]⁺-based ILs show that water molecules preferentially interact with the anion's primary H-bond acceptor sites (the sulfonate oxygens in the case of tosylate). nih.gov As the water concentration increases, these anion-water H-bonds begin to replace the cation-anion H-bonds. nih.gov At higher water concentrations, water can also form direct hydrogen bonds with the imidazolium ring, though the interaction with the anion remains dominant.

The interaction with organic solutes is highly dependent on the solute's ability to act as a hydrogen bond donor or acceptor. For solutes that cannot form strong H-bonds, their behavior is largely governed by the bulk properties of the IL, such as viscosity. However, for solutes capable of hydrogen bonding, specific interactions with the cation or anion can significantly hinder their rotational and translational motion.

Computational docking and MD simulations have also been used to explore the interaction of [EMIM]⁺-based ILs with larger substrates, such as biomolecules. These studies show that the [EMIM]⁺ cation can engage in various non-covalent interactions, including hydrogen bonds, alkyl, and pi-alkyl interactions with amino acid residues. The anion, in turn, can form its own set of hydrogen bonds and van der Waals interactions, collectively influencing the stability and conformation of the substrate.

| Solute/Substrate Type | Primary IL Interaction Site | Governing Interaction Mechanism | Computational Finding |

|---|---|---|---|

| Water (low concentration) | Tosylate Anion (-SO₃ Oxygens) | Strong Solute-Anion Hydrogen Bonding | Water preferentially solvates the anion, disrupting cation-anion H-bonds nih.gov |

| Water (high concentration) | Tosylate Anion & EMIM⁺ Cation | Competitive H-Bonding Network | Water forms H-bonds with both ions, altering the bulk liquid structure nih.gov |

| H-bond Donor Solutes | Tosylate Anion | Specific Solute-Anion H-Bonding | Significantly hinders the rotational dynamics of the solute |

| Aprotic/Non-H-bonding Solutes | Bulk IL Environment | Viscous Drag / Dispersive Forces | Solute dynamics are primarily governed by the IL's viscosity |

| Biomolecules (e.g., Proteins) | EMIM⁺ Cation & Tosylate Anion | Multiple Non-covalent Interactions | Cation engages in pi-alkyl and H-bonds; anion forms H-bonds and van der Waals contacts |

Applications in Advanced Chemical Processes and Materials Science

Catalysis in 1-Ethyl-3-methylimidazolium (B1214524) Tosylate Media

The application of 1-ethyl-3-methylimidazolium tosylate in catalysis is a prominent area of research, driven by the dual goals of enhancing chemical reactions and adhering to the principles of green chemistry.

Imidazolium-based ionic liquids, including tosylate salts, are recognized for their potential to act as both the solvent and the catalyst in chemical transformations. researchgate.netrsc.org This dual functionality simplifies reaction systems by reducing the number of components. While direct studies on this compound are not extensively detailed in publicly available literature, research on the closely related compound, 1-butyl-3-methylimidazolium tosylate ([bmim][OTs]), provides significant insights into the catalytic behavior of such imidazolium (B1220033) tosylate salts. In the case of acetylation reactions, [bmim][OTs] has been shown to be an efficient catalyst. researchgate.net The catalytic activity is attributed to a nucleophilic catalytic mechanism, which is supported by spectroscopic analysis. researchgate.net This suggests that the tosylate anion and the imidazolium cation work in concert to facilitate the reaction.

The use of imidazolium tosylate ionic liquids can lead to notable improvements in reaction rates and selectivity. For instance, in the acetylation of alcohols, phenols, and amines, the use of 1-butyl-3-methylimidazolium tosylate as a catalyst in a 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ionic liquid medium resulted in high yields under mild reaction conditions. researchgate.net This catalytic system was found to be more effective than conventional catalysts in certain ionic liquids and organic solvents. researchgate.net The specific interactions within the ionic liquid medium are believed to play a crucial role in enhancing the reaction kinetics and directing the selectivity of the transformation.

The catalytic properties of imidazolium tosylates make them valuable in various organic synthesis applications. A key example is the acetylation of a wide range of substrates, including alcohols, phenols, and amines, which is a fundamental transformation in organic chemistry for the protection of functional groups. researchgate.net The use of 1-butyl-3-methylimidazolium tosylate has demonstrated broad applicability for this purpose. researchgate.net

The following interactive data table summarizes the catalytic performance of 1-butyl-3-methylimidazolium tosylate in the acetylation of various substrates, which serves as a strong indicator for the potential applications of its ethyl analogue, EMIM OTs.

Catalytic Acetylation using 1-Butyl-3-methylimidazolium Tosylate ([bmim][OTs])

| Substrate | Product | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Benzyl alcohol | Benzyl acetate (B1210297) | 98 | 10 |

| Cyclohexanol | Cyclohexyl acetate | 96 | 30 |

| Phenol | Phenyl acetate | 95 | 15 |

| Aniline | Acetanilide | 97 | 5 |

Data presented is for the analogous compound 1-butyl-3-methylimidazolium tosylate as a proxy for the catalytic activity of this compound. researchgate.net

Electrochemical Applications and Behavior of this compound

The electrochemical properties of ionic liquids are critical for their application in devices such as batteries, capacitors, and sensors. The electrochemical window and stability are key parameters that define their suitability for these purposes.

The electrochemical window of an electrolyte is the range of potentials between which the electrolyte is not oxidized or reduced. A wide electrochemical window is desirable for high-energy-density electrochemical devices. nih.gov The electrochemical stability of imidazolium-based ionic liquids is generally limited by the reduction of the imidazolium cation and the oxidation of the anion. jcesr.orgresearchgate.net

Electrolyte Development for Energy Storage Systems

This compound ([EMIM]OTs) has been identified as a promising component in the development of advanced electrolytes for various energy storage systems. chemimpex.com Its inherent characteristics as an ionic liquid, such as good thermal stability, low volatility, and efficient ion transport, make it a candidate for applications in batteries, fuel cells, and supercapacitors. chemimpex.com

Batteries and Fuel Cells

The ionic nature of this compound facilitates efficient ion transport, a critical requirement for electrolytes in electrochemical applications like batteries and fuel cells. chemimpex.com While specific performance data for [EMIM]OTs in these systems is not extensively detailed in the reviewed literature, the broader class of 1-Ethyl-3-methylimidazolium (EMIM)-based ionic liquids has been widely investigated. For instance, a novel electrolyte based on 1-ethyl-3-methylimidazolium bis(nonafluorobutane-1-sulfonyl)imidate demonstrated a high specific capacity of 132.75 mAh/g in a LiFePO₄/Li coin cell, suggesting the potential of EMIM-based ionic liquids for high-performance lithium-ion batteries. elsevierpure.com Similarly, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has been studied as a promising electrolyte for primary Mg-air batteries, capable of sustaining discharge for 72 hours with a high discharge voltage. researchgate.net

In the context of fuel cells, certain protic ionic liquids have shown remarkable results as electrolytes for medium-temperature fuel cells operating under non-humidifying conditions. researchgate.net Imidazolium-based crystals are also being explored as solid electrolytes due to their potential for efficient proton transport, which is a key process in fuel cell operation. tsukuba.ac.jp Although direct application data for [EMIM]OTs in fuel cells is sparse, its structural similarity to other promising imidazolium-based electrolytes suggests it could be a viable area for future research. chemimpex.comresearchgate.net

Supercapacitors

[EMIM]OTs is utilized in the development of advanced electrolytes for supercapacitors, aiming to enhance energy efficiency and storage capacity. chemimpex.com While specific performance metrics for [EMIM]OTs were not available in the reviewed literature, studies on similar EMIM-based ionic liquids provide insight into their potential. For example, a supercapacitor using a 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIm][NTf₂]) electrolyte with vertically aligned carbon nanotube electrodes reported a specific capacitance of approximately 75 F/g, a maximum power density of around 987 kW/kg, and an energy density of about 27 Wh/kg. researchgate.net Another study involving a poly(ionic liquid)-modified reduced graphene oxide electrode and the same [EMIM][NTf₂] electrolyte achieved a specific capacitance of 187 F/g, an energy density of 6.5 Wh/kg, and a power density of 2.4 kW/kg. utexas.edu Furthermore, electrochemical double-layer capacitors (EDLCs) fabricated with a 1-ethyl-3-methylimidazolium tetracyanoborate-based gel polymer electrolyte demonstrated a specific capacitance of approximately 34.4 F/g, a specific energy of about 3.5 Wh/kg, and a specific power of around 4.2 kW/kg. rsc.org These findings underscore the potential of EMIM-based ionic liquids to serve as effective electrolytes in high-performance supercapacitors.

Ion Transport and Conductivity in Electrolyte Systems

The efficiency of an electrolyte is fundamentally linked to its ability to transport ions, which is quantified by its ionic conductivity. This compound possesses an electrical conductivity of 0.19 mS/cm at 20°C. The conductivity of imidazolium-based ionic liquids is known to be temperature-dependent, generally increasing with temperature due to the decrease in viscosity and increased ion mobility. nsf.govmdpi.com For example, the conductivity of 1-ethyl-3-methylimidazolium chloride (EMIC) and aluminum chloride (AlCl₃) mixtures shows a clear increasing trend with rising temperatures. nsf.govbohrium.comaiche.org

Below is a data table comparing the electrical conductivity of [EMIM]OTs with other 1-Ethyl-3-methylimidazolium based ionic liquids.

| Ionic Liquid | Conductivity (mS/cm) | Temperature (°C) |

|---|---|---|

| This compound ([EMIM]OTs) | 0.19 | 20 |

| 1-Ethyl-3-methylimidazolium bis(nonafluorobutane-1-sulfonyl)imidate based electrolyte | 2.21 | Not Specified |

| 1-Ethyl-3-methylimidazolium tetracyanoborate based gel polymer electrolyte | 9 | Room Temperature |

| 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM]BF₄) | 13.6 | Not Specified |

Electrodeposition Processes Utilizing EMIM OTs

Ionic liquids are increasingly being explored as electrolytes for the electrodeposition of metals and alloys due to their wide electrochemical windows and ability to dissolve a variety of metal salts. mdpi.com While specific studies focusing on the use of this compound ([EMIM]OTs) for electrodeposition are not prevalent in the reviewed literature, research on other EMIM-based ionic liquids provides a strong indication of their utility in this field.

For instance, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) has been successfully used as a medium for the electrodeposition of iron nanoparticles. nih.gov Similarly, the electrodeposition of aluminum and its alloys has been extensively investigated in electrolytes based on 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) mixed with aluminum chloride. mdpi.comresearchgate.netsemanticscholar.org These systems allow for the deposition of aluminum, which is not feasible from aqueous solutions. Researchers have also successfully deposited binary aluminum alloys with elements like chromium, zinc, and tin from [EMIM]Cl-based electrolytes. mdpi.com The composition and morphology of the deposited layers can be controlled by adjusting parameters such as current density and electrolyte composition. The success of these other EMIM-based systems suggests that [EMIM]OTs could also serve as a viable electrolyte for various electrodeposition processes, warranting further investigation.

Electrochemical Sensing and Detection

The unique properties of ionic liquids, such as high ionic conductivity and a wide electrochemical window, make them attractive for applications in electrochemical sensors. While the direct application of this compound in electrochemical sensing is not widely reported, related imidazolium-based ionic liquids have been shown to be effective in this area. For example, 1-ethyl-3-methylimidazolium thiocyanate (B1210189) has been investigated as an electrolyte in electrochemical double-layer capacitors, and its properties are relevant to sensing applications. researchgate.net Furthermore, the fundamental electrochemical behavior of molecules like flavins has been studied in 1-ethyl-3-methylimidazolium tetrafluoroborate, demonstrating that imidazolium-based ionic liquids can support and even modify electron transfer processes, which is a core principle in many electrochemical sensors. nih.gov The ability to alter the molecular structure of asphaltene thin films by doping with 1-ethyl-3-methylimidazolium chloride indicates the potential for tuning the electrical characteristics of materials for sensing purposes. mdpi.com These examples with structurally similar ionic liquids suggest a potential for [EMIM]OTs to be used in the development of novel electrochemical sensors.

Separation and Extraction Processes with this compound

This compound ([EMIM]OTs) has demonstrated its utility as a solvent in liquid-liquid extraction processes, particularly for the separation of aromatic and aliphatic hydrocarbons. chemimpex.com The removal of aromatic compounds from aliphatic streams is a significant industrial process, and ionic liquids are being explored as greener and more efficient alternatives to conventional solvents like sulfolane. tandfonline.com

Research has shown that [EMIM]OTs is a suitable solvent for the extraction of toluene (B28343) from heptane (B126788) at 75°C. tandfonline.com The selectivity of [EMIM]OTs for toluene over heptane was found to be 1.5 to 2.5 times higher than that of sulfolane, a commonly used industrial solvent for this separation. tandfonline.comutwente.nl The selectivity in these systems is influenced by factors such as the anion of the ionic liquid and the temperature of the extraction. mdpi.com The performance of [EMIM]OTs in this application highlights its potential for enhancing the efficiency of aromatic/aliphatic separations. tandfonline.com

In addition to separating organic compounds, the broader class of imidazolium-based ionic liquids has been extensively studied for the extraction of metal ions from aqueous solutions. researchgate.netrsc.orgscispace.comdntb.gov.ua By functionalizing the imidazolium cation with specific ligating groups, "task-specific" ionic liquids can be designed to selectively extract targeted metal ions. rsc.org This versatility suggests that [EMIM]OTs could also be a candidate for metal ion extraction processes, although specific studies in this area are needed.

Below is a data table summarizing the findings on the separation of toluene and heptane using [EMIM]OTs.

| System | Solvent | Temperature (°C) | Key Finding |

|---|---|---|---|

| Toluene/Heptane Separation | This compound ([EMIM]OTs) | 75 | Selectivity is 1.5-2.5 times higher than sulfolane. |

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a critical separation process in the chemical industry, and ionic liquids like [EMIM][OTs] offer potential advantages over conventional volatile organic solvents. Their utility is particularly noted in the separation of compounds with similar boiling points or those that form azeotropes.

The separation of aromatic hydrocarbons (e.g., benzene (B151609), toluene) from aliphatic hydrocarbons (e.g., hexane, heptane) is a challenging but essential process in the petrochemical industry. [EMIM][OTs] has been identified as a suitable solvent for this purpose, particularly at elevated temperatures. mdpi.comresearchgate.net Research comparing its performance to sulfolane, a conventional industrial solvent, shows that ionic liquids can offer significantly higher selectivity. mdpi.comnih.govresearchgate.net

Studies investigating the extraction of toluene from heptane found that at 75°C, [EMIM][OTs] is one of the most effective ionic liquids for this separation. mdpi.comresearchgate.netresearchgate.net The selectivity for aromatic compounds is attributed to favorable interactions, such as π-π stacking, between the imidazolium cation and the aromatic ring of the solute. researchgate.net At a feed concentration of 10% toluene in heptane, the toluene/heptane selectivity with several ionic liquids, including [EMIM][OTs], was found to be 1.5 to 2.5 times higher than that achieved with sulfolane. mdpi.comnih.govresearchgate.net This enhanced selectivity can lead to processes with lower energy consumption and reduced investment costs compared to traditional methods. researchgate.net

Table 1: Comparative Performance in Toluene/Heptane Separation

| Solvent | Temperature (°C) | Toluene Distribution Coefficient (Dtol) | Toluene/Heptane Selectivity (Stol/hept) | Reference |

|---|---|---|---|---|

| Sulfolane | 40 | 0.31 | 30.9 | researchgate.net |

| [EMIM][OTs] | 75 | Data not specified | Considered a suitable solvent with high selectivity | mdpi.comresearchgate.net |

Imidazolium-based ionic liquids are recognized for their ability to extract a wide range of bioactive compounds, or phytochemicals, from plant biomass. mdpi.comresearchgate.net The mechanism behind their effectiveness lies in their capacity to dissolve cellulose (B213188), a primary component of plant cell walls, and to form interactions such as hydrogen bonds and electrostatic forces with the target compounds. mdpi.com This dual action disrupts the plant matrix and facilitates the release and solvation of valuable molecules like flavonoids, alkaloids, and phenolic compounds. researchgate.net

While the broader class of imidazolium ionic liquids has shown exceptional efficiency in this area, specific research focusing exclusively on this compound for phytochemical extraction is less prominent. However, the fundamental properties of the [EMIM] cation suggest its potential applicability. The process generally involves mixing the plant material with the ionic liquid, often assisted by methods like microwave or ultrasound, to enhance extraction yields and reduce processing times. daneshyari.com

Application in Enhanced Oil Recovery (EOR)

Enhanced Oil Recovery (EOR) techniques are employed to extract crude oil from mature reservoirs that cannot be recovered by primary or secondary methods. Chemical EOR involves injecting substances to alter the fluid and rock properties of the reservoir. acs.org [EMIM][OTs] has been investigated as a non-surfactant chemical additive for EOR applications. acs.orgnih.gov

In laboratory-scale studies using sand-pack column models, aqueous solutions of [EMIM][OTs] have demonstrated a remarkable ability to improve the recovery of aromatic crude oil. acs.org A study by Pereira et al. (2014) showed that flooding with a 2 wt% aqueous solution of [EMIM][OTs] could recover 65.7% of the original oil in place (OOIP) using just four pore volumes, which was nearly double the amount recovered using a standard 2 wt% brine (NaCl) solution. acs.org Other reports on the same study noted that this ionic liquid could extract up to 88% of trapped oil. nih.gov The increased recovery is attributed to the aromatic character of both the imidazolium cation and the tosylate anion, which enhances interactions with the aromatic fractions of the crude oil, thereby improving its mobilization. nih.gov

Table 2: Performance of [EMIM][OTs] in Enhanced Oil Recovery Experiments

| Ionic Liquid Solution | Flooding Mode | Oil Type | Additional Oil Recovery (% OOIP) | Reference |

|---|---|---|---|---|

| 2 wt% [EMIM][OTs] in Brine | Tertiary | Brazilian Crude | 20.56% (vs. brine alone) | nih.gov |

| 2 wt% [EMIM][OTs] | Secondary | Aromatic Oil | 65.7% (total recovery) | acs.org |

| Not Specified | Not Specified | Not Specified | Up to 88% of trapped oil | nih.gov |

Biomass Processing and Dissolution with this compound Analogues

Ionic liquids (ILs) based on the 1-ethyl-3-methylimidazolium cation are effective solvents for the pretreatment and dissolution of lignocellulosic biomass. These compounds can disrupt the complex structure of plant matter, enabling the separation of its primary components—cellulose, hemicellulose, and lignin—for subsequent conversion into biofuels and other valuable chemicals.

The dissolution process is influenced by both the cation and the anion of the ionic liquid. For instance, ionic liquids with imidazolium cations paired with anions like chloride, phosphate, and acetate show a high capacity for dissolving cellulose. mdpi.com However, the ability of an anion to form strong hydrogen bonds does not solely determine its effectiveness in dissolving cellulose. mdpi.com The interplay between the cation and anion is critical; for example, while 1-ethyl-3-methylimidazolium acetate can dissolve up to 8% cellulose, 1-methylimidazolium (B8483265) acetate has almost no cellulose-dissolving capability. mdpi.com

The addition of water to certain ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), can enhance the dissolution of lignocellulosic biomass like legume straw. bohrium.com A mixture with 20 wt% water at 150°C for 2 hours dissolved 29.1 wt% of the legume straw, a significant increase from the 9.8 wt% dissolved by the pure ionic liquid. bohrium.com

Table 1: Solubility of Biomass in Different Imidazolium-Based Ionic Liquids

| Ionic Liquid | Biomass Type | Solubility | Reference |

|---|---|---|---|

| 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) | Hybrid Poplar | Baseline | rsc.org |

| 1-allyl-3-methylimidazolium (B1248449) formate (B1220265) ([AMIM]Formate) | Hybrid Poplar | 40% increase relative to [EMIM]OAc | rsc.org |

| 1-allyl-3-methylimidazolium acetate ([AMIM]Acetate) | Hybrid Poplar | 32% increase relative to [EMIM]OAc | rsc.org |

| 1-butyl-3-methylimidazolium chloride ([C4mim]Cl) | Legume Straw | 9.8 wt% (pure IL) | bohrium.com |

| [C4mim]Cl with 20 wt% water | Legume Straw | 29.1 wt% | bohrium.com |

Pretreatment with 1-ethyl-3-methylimidazolium acetate is a key strategy for the valorization of lignocellulosic biomass, making it more amenable to subsequent processes like anaerobic digestion for methane (B114726) production. mdpi.comuam.es This pretreatment disrupts the recalcitrant lignocellulose matrix, releasing soluble sugars. mdpi.comuam.es For instance, treating wheat straw (WS), barley straw (BS), and grape stem (GS) with [EMIM]OAc at 120°C for 120 minutes led to significant sugar yields. mdpi.comuam.es Grape stem exhibited the highest yield of soluble sugars, followed by wheat straw. mdpi.comuam.es

This pretreatment also effectively reduces the cellulose crystallinity index (CrI), which is a measure of the ordered structure of cellulose that hinders enzymatic access. uam.es A significant reduction in CrI was observed for grape stem and wheat straw, by 15% and 9% respectively, after pretreatment with [EMIM]OAc. uam.es The combination of the solid and liquid fractions obtained after this ionic liquid pretreatment can lead to a substantial increase in methane production compared to the raw biomass. mdpi.comresearchgate.net Specifically, the methane production increased by 1.61-fold for grape stem and 1.34-fold for wheat straw. uam.esresearchgate.net A scale-up study demonstrated the feasibility of this pretreatment process at a 40 kg scale, achieving high conversion of switchgrass to monomeric sugars. researchgate.net

Table 2: Effect of [EMIM]OAc Pretreatment on Different Biomass Types

| Biomass Type | Pretreatment Conditions | Soluble Sugar Yield (mg glucose g⁻¹ biomass) | Reduction in Cellulose Crystallinity Index (CrI) | Increase in Methane Production | Reference |

|---|---|---|---|---|---|

| Grape Stem (GS) | 120°C, 120 min | 175.3 ± 2.3 | 15% | 1.61-fold | mdpi.comuam.es |

| Wheat Straw (WS) | 120°C, 120 min | 158.2 ± 5.2 | 9% | 1.34-fold | mdpi.comuam.es |

| Barley Straw (BS) | 120°C, 120 min | 51.1 ± 3.1 | 5% | Not Tested | mdpi.comuam.es |

The economic viability of using ionic liquids in biomass processing heavily relies on their efficient recovery and reuse. Due to their low volatility and high thermal stability, imidazolium-based ionic liquids can be recovered with high efficiency, typically ranging from 54% to 95%. mdpi.com

One common recovery method involves the addition of an anti-solvent, such as isopropanol, to the ionic liquid-biomass mixture. mdpi.com This causes the dissolved biomass components to precipitate, allowing for their separation. The anti-solvent can then be removed from the ionic liquid solution through evaporation. mdpi.com Using this method, over 70% of the 1-ethyl-3-methylimidazolium acetate was recovered in a study involving the pretreatment of various lignocellulosic biomasses. mdpi.com Another study on the recycling of [EMIM]OAc in rice straw pretreatment demonstrated that after the 5th cycle, the sugar yield from the pretreated biomass was retained at 91.04%, indicating the high potential for recyclability. researchgate.net

Electrodialysis is another promising membrane-based technology for the recovery of ionic liquids from aqueous solutions after biomass pretreatment. mdpi.comnih.govresearchgate.net This method can achieve a recovery of up to 90.4% for 1-ethyl-3-methylimidazolium chloride. mdpi.com A semi-continuous electrodialysis process for the recovery of 1-allyl-3-methylimidazolium chloride resulted in a recovery ratio of 93%. nih.govresearchgate.net

Biocompatibility and Biological Interactions (Mechanistic Studies)

The interactions of imidazolium-based ionic liquids with biological systems are a critical area of study, particularly concerning their potential applications and environmental impact.

Imidazolium-based ionic liquids, due to their amphiphilic character, can interact strongly with biological membranes. nih.gov The structure of these ionic liquids can be modified to mimic lipids, influencing their hydrophobicity and interaction with lipid bilayers. nih.gov The polar imidazolium head group can engage in electrostatic interactions with membrane lipids. nih.gov

Studies using model membrane systems, such as Langmuir monolayers of phospholipids (B1166683) and cholesterol, have shown that the length of the alkyl chain on the imidazolium cation significantly affects these interactions. researchgate.net Ionic liquids with alkyl chains containing more than six carbon atoms have a more pronounced effect on monolayers mimicking eukaryotic cell membranes. researchgate.net The hydrophobicity of the anion also plays a role, with tetrafluoroborate ([BF4]⁻) having a larger impact than chloride (Cl⁻). researchgate.net

Alkylated imidazolium salts can increase membrane fluidity and disrupt the lateral domain structure of the membrane. rsc.org They can partition into lipid vesicles, leading to changes in the curvature and morphology of the vesicles at high concentrations. rsc.org The permeabilizing effect of alkyl-imidazolium chloride ionic liquids on lipid bilayer membranes has been demonstrated, with the effect being more pronounced for those with longer alkyl chains. nih.gov For example, 1-octyl-3-methylimidazolium chloride was found to permeabilize vesicles at concentrations corresponding to its critical micelle concentration. nih.gov

The biological effects of imidazolium-based ionic liquids are rooted in their interactions at the molecular level. A primary mechanism of their biological action is the disruption of cellular membranes. nih.gov This disruption is correlated with the hydrophobicity of the ionic liquid, which is largely determined by the length of the alkyl chain on the cation. nih.gov

Beyond membrane disruption, these ionic liquids can trigger oxidative stress in cells and induce apoptosis (programmed cell death). nih.gov At the molecular level, the 1-ethyl-3-methylimidazolium (EMIM) cation has been shown to interact with proteins. Docking calculations revealed that the EMIM cation can bind to a hydrophobic cluster in lysozyme (B549824), specifically interacting with amino acid residues such as Gln57, Leu56, Trp63, Ile98, and Ala107 through non-covalent bonds. mdpi.com This interaction can destabilize the protein's native structure. mdpi.com The disruption of the native interactions of Trp62, in particular, has been identified as a key factor in the destabilization of lysozyme by the EMIM cation. mdpi.com These specific molecular interactions contribute to the observed biological effects of these ionic liquids. mdpi.com

Exploration in Biocompatible Materials Development

The ionic liquid this compound, abbreviated as [EMIM][Tos], has been investigated for its utility in processes requiring biocompatible media, particularly in the synthesis and formulation of sensitive biological molecules. Its properties make it a suitable environment for complex biochemical reactions and for the development of therapeutic protein formulations.

One significant area of exploration is its use as a reaction medium for the synthesis of peptides. Research has shown that [EMIM][Tos] can serve as a biocompatible environment for the oxidative folding of peptides. In a study on the synthesis of a novel cardioactive peptide from Conus villepinii, this compound was identified as the most efficient medium among several ionic liquids tested. nih.gov The oxidative folding of the peptide in [EMIM][Tos] proceeded effectively without the formation of byproducts, highlighting its potential as a specialized solvent that can promote correct protein folding, a critical step in producing biologically active peptides. nih.gov

Furthermore, the potential of this ionic liquid in creating stable, low-viscosity formulations of proteins for therapeutic use has been recognized. A patent for liquid protein formulations includes this compound in a list of ionic liquids capable of producing biocompatible solutions of proteins, such as monoclonal antibodies. google.com Such formulations are crucial for the delivery of high-concentration protein drugs via subcutaneous or intramuscular injections, where low viscosity is a key requirement. google.com

The application of [EMIM][Tos] also extends to biocatalysis. In one study, a reaction medium containing this ionic liquid was used to enhance the efficiency of a whole-cell biocatalyst system. mdpi.comnih.gov The inclusion of the ionic liquid doubled the conversion yield by improving the mass-transfer efficiency and reducing the aggregation of the microbial cells during the bioprocess. mdpi.comnih.gov This demonstrates its role in creating a more effective and stable environment for biological catalysts, which is essential in the development of green and sustainable chemical manufacturing processes. General reviews of ionic liquids in biotechnology also acknowledge the use of [EMIM][Tos] in biocatalytic transformations. core.ac.uk

The following table summarizes key research findings regarding the use of this compound in biocompatible applications.

| Application Area | Organism/Molecule | Key Finding | Reference |

| Peptide Synthesis | Cardioactive Peptide (from Conus villepinii) | Most efficient medium for oxidative folding, with no byproduct formation. | nih.gov |

| Biocatalysis | Rhodococcus erythropolis MA7213 | Doubled conversion yield by increasing mass-transfer efficiency and reducing cell aggregation. | mdpi.comnih.gov |

| Protein Formulation | Monoclonal Antibodies | Included in a patent as a component for creating biocompatible, low-viscosity protein solutions for injection. | google.com |

DNA Extraction Studies

Direct research focusing specifically on the application of this compound for DNA extraction is limited in publicly available scientific literature. While the broader class of imidazolium-based ionic liquids has been extensively studied for DNA extraction and processing, these studies predominantly utilize other anions, such as acetate.

However, this compound has been identified as a component in separation techniques that are applicable to biomolecules, including DNA. Specifically, it has been used as an electrolyte in the formation of aqueous biphasic systems (ABS). ua.pt These systems are liquid-liquid extraction platforms that create two immiscible aqueous phases and are considered gentle and biocompatible, making them suitable for separating sensitive biological macromolecules. ua.ptdokumen.pub While general research has demonstrated that ABS can be successfully applied to the extraction and purification of DNA, the specific study involving this compound focused on the partitioning of other molecules, namely clavulanic acid and cytochrome c. ua.pt Therefore, while its role in a technique suitable for DNA separation is documented, dedicated studies detailing its efficiency, methodology, and performance specifically for DNA extraction have not been prominently reported.

Future Research Directions and Emerging Applications

Novel Derivatizations and Functionalization of 1-Ethyl-3-methylimidazolium (B1214524) Tosylate

The inherent tunability of ionic liquids is a cornerstone of their appeal, and [EMIM]OTs is no exception. Future research is geared towards creating novel derivatives and functionalized versions to enhance its performance in specific applications. By chemically modifying the cation or anion, researchers can fine-tune properties such as viscosity, thermal stability, and solubility.

One promising avenue is the synthesis of molecularly imprinted polymers (MIPs) using the 1-ethyl-3-methylimidazolium cation as a template. This technique creates polymers with specific recognition sites for the ionic liquid, which can be used for selective extraction and separation. For instance, a molecularly imprinted polymer was prepared on the surface of poly(styrene-divinylbenzene) using 1-ethyl-3-methylimidazolium chloride as the template molecule, demonstrating the potential for creating highly selective materials. sioc-journal.cn Such functionalized polymers could be adapted for [EMIM]OTs, enabling applications in environmental remediation or the recovery of this ionic liquid from process streams.

Further research into derivatization may involve introducing functional groups onto the imidazolium (B1220033) ring or the tosylate anion. These modifications could impart new functionalities, such as catalytic activity or enhanced interaction with specific substrates. The ability to tailor the molecular structure of [EMIM]OTs opens up possibilities for its use in a wider range of chemical reactions and separation processes.

Table 1: Potential Derivatization Strategies for [EMIM]OTs

| Derivatization Strategy | Target Moiety | Potential Outcome | Application Area |

|---|---|---|---|

| Grafting of functional groups | Imidazolium cation | Enhanced catalytic activity | Organic synthesis |

| Anion modification | Tosylate anion | Improved solubility in specific media | Extraction processes |

| Polymerization | Imidazolium cation | Creation of ion-conductive polymers | Solid-state electrolytes |

| Molecular imprinting | Imidazolium cation | Selective recognition and separation | Environmental remediation |

Integration of EMIM OTs in Hybrid Systems and Composites

The integration of [EMIM]OTs into hybrid systems and composites is a rapidly emerging field with the potential to create materials with novel and enhanced properties. In polymer composites, ionic liquids can act as dispersing agents, plasticizers, or even as a conductive phase.

Imidazolium-based ionic liquids have been shown to improve the dispersion of fillers, such as silica (B1680970), in elastomer matrices. mdpi.com This leads to enhanced mechanical properties and can also impart ionic conductivity to the composite material. For example, the addition of imidazolium salts to nitrile rubber filled with silica resulted in improved crosslink density and ionic conductivity. mdpi.com The application of [EMIM]OTs in similar systems could lead to the development of advanced materials for applications such as flexible electronics, sensors, and actuators.

Furthermore, the use of [EMIM]OTs in polymer hybrid composites, which involve the combination of different polymers or a polymer with inorganic components, is an area of active research. mdpi.com These materials can exhibit synergistic properties that are not achievable with the individual components alone. For instance, the incorporation of [EMIM]OTs into a polymer matrix containing graphene or other nanofillers could lead to composites with exceptional thermal and electrical conductivity, suitable for electromagnetic interference (EMI) shielding applications. researchgate.net

Table 2: Applications of Imidazolium-Based ILs in Hybrid Materials

| Hybrid System | Role of Ionic Liquid | Resulting Property Enhancement | Potential Application |

|---|---|---|---|

| Polymer-silica composites | Dispersing agent, conductive additive | Improved mechanical strength, ionic conductivity | Flexible electronics, sensors |